Cas no 2322073-91-4 (1-benzyl-4-(oxetan-3-yl)piperazine)

1-Benzyl-4-(oxetan-3-yl)piperazine is a versatile heterocyclic compound featuring a piperazine core substituted with a benzyl group at the 1-position and an oxetane ring at the 4-position. This structure imparts unique reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The oxetane moiety enhances metabolic stability and solubility, while the benzyl group offers opportunities for further functionalization. Its balanced lipophilicity and steric profile make it suitable for applications in drug discovery, particularly in the development of CNS-targeting agents or protease inhibitors. The compound's well-defined synthetic pathway ensures consistent purity and scalability for research and industrial use.
1-benzyl-4-(oxetan-3-yl)piperazine structure
2322073-91-4 structure
商品名:1-benzyl-4-(oxetan-3-yl)piperazine
CAS番号:2322073-91-4
MF:C14H20N2O
メガワット:232.321403503418
CID:6381978
PubChem ID:145708027

1-benzyl-4-(oxetan-3-yl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-benzyl-4-(oxetan-3-yl)piperazine
    • Piperazine, 1-(3-oxetanyl)-4-(phenylmethyl)-
    • MFCD32174216
    • 2322073-91-4
    • P19826
    • BS-43696
    • CS-0309940
    • SY322983
    • インチ: 1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)14-11-17-12-14/h1-5,14H,6-12H2
    • InChIKey: VTPMUMJUXIYHJT-UHFFFAOYSA-N
    • ほほえんだ: N1(C2COC2)CCN(CC2=CC=CC=C2)CC1

計算された属性

  • せいみつぶんしりょう: 232.157563266g/mol
  • どういたいしつりょう: 232.157563266g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 15.7Ų

じっけんとくせい

  • 密度みつど: 1.146±0.06 g/cm3(Predicted)
  • ふってん: 338.9±32.0 °C(Predicted)
  • 酸性度係数(pKa): 7.70±0.10(Predicted)

1-benzyl-4-(oxetan-3-yl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB545964-10 g
1-Benzyl-4-(oxetan-3-yl)piperazine; .
2322073-91-4
10g
€978.00 2023-06-14
eNovation Chemicals LLC
D657280-25G
1-benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 97%
25g
$1365 2024-07-21
Chemenu
CM796965-100g
1-benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 95%+
100g
$3432 2023-03-07
abcr
AB545964-10g
1-Benzyl-4-(oxetan-3-yl)piperazine; .
2322073-91-4
10g
€1064.80 2025-02-19
A2B Chem LLC
BA07385-5g
1-benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 95%
5g
$361.00 2024-04-20
Ambeed
A1225230-10g
1-Benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 97%
10g
$780.0 2024-04-21
Ambeed
A1225230-25g
1-Benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 97%
25g
$1561.0 2024-04-21
A2B Chem LLC
BA07385-250mg
1-benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 95%
250mg
$48.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1627-10.0g
1-benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 97%
10.0g
¥3630.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU1627-100mg
1-benzyl-4-(oxetan-3-yl)piperazine
2322073-91-4 97%
100mg
¥218.0 2024-04-22

1-benzyl-4-(oxetan-3-yl)piperazine 関連文献

Related Articles

1-benzyl-4-(oxetan-3-yl)piperazineに関する追加情報

Professional Introduction to Compound with CAS No. 2322073-91-4 and Product Name: 1-benzyl-4-(oxetan-3-yl)piperazine

The compound with the CAS number 2322073-91-4 and the product name 1-benzyl-4-(oxetan-3-yl)piperazine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 1-benzyl-4-(oxetan-3-yl)piperazine incorporates a piperazine ring, a benzyl substituent, and an oxetane moiety, which collectively contribute to its distinct chemical properties and biological activities.

Recent research in the domain of pharmacological compounds has highlighted the importance of heterocyclic structures in drug design. The piperazine ring, a six-membered aromatic amine derivative, is widely recognized for its role in enhancing the solubility and bioavailability of pharmaceutical agents. In particular, 1-benzyl-4-(oxetan-3-yl)piperazine has been investigated for its potential as a scaffold in the development of novel therapeutic agents. The oxetane group, a three-membered cyclic ether, introduces additional conformational flexibility to the molecule, which can be exploited to optimize binding interactions with biological targets.

The benzyl substituent in 1-benzyl-4-(oxetan-3-yl)piperazine further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological systems. This compound has been explored in various preclinical studies for its potential applications in treating neurological disorders. The combination of these structural elements makes 1-benzyl-4-(oxetan-3-yl)piperazine a promising candidate for further investigation into its pharmacological effects.

One of the most compelling aspects of 1-benzyl-4-(oxetan-3-yl)piperazine is its potential as an intermediate in the synthesis of more complex pharmaceutical molecules. The oxetane ring, in particular, has been shown to be a versatile functional group that can be easily modified through various chemical reactions. This flexibility allows researchers to tailor the properties of the compound for specific therapeutic applications. For instance, derivatives of 1-benzyl-4-(oxetan-3-yl)piperazine have been synthesized and tested for their ability to interact with neurotransmitter receptors, suggesting potential uses in treating conditions such as depression and anxiety.

The benzyl group also plays a crucial role in determining the pharmacokinetic behavior of 1-benzyl-4-(oxetan-3-yl)piperazine. Studies have indicated that this substituent can influence metabolic pathways and drug distribution within the body. By optimizing the size and electronic properties of the benzyl moiety, researchers can fine-tune these effects to improve therapeutic outcomes. This underscores the importance of understanding the structural-functional relationships in drug design.

In recent years, there has been growing interest in developing novel compounds that target central nervous system (CNS) disorders. 1-benzyl-4-(oxetan-3-yl)piperazine has emerged as a compound of interest due to its unique chemical profile. Preclinical studies have demonstrated that it exhibits moderate affinity for certain CNS receptors without significant side effects at therapeutic doses. This makes it an attractive candidate for further development into a new generation of CNS-active drugs.

The oxetane ring is particularly noteworthy for its ability to enhance molecular stability while maintaining flexibility. This property is critical for ensuring that pharmaceutical compounds remain effective throughout their intended shelf life. Additionally, the piperazine moiety contributes to water solubility, which is essential for oral and parenteral administration. These characteristics make 1-benzyl-4-(oxetan-3-yl)piperazine a well-suited candidate for further exploration in drug development.

From a synthetic chemistry perspective, 1-benzyl-4-(oxetan-3-y)piperazine offers several advantages as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to explore various structural motifs. This versatility has led to several innovative synthetic strategies being developed for this compound and its derivatives.

The pharmacological profile of 1-benzyl--(oxeta n - 3 - y) piperazi ne has also been investigated in terms of its interaction with enzymes and other biological targets. Preliminary data suggest that it may have inhibitory effects on certain enzymes involved in neurotransmitter metabolism. These findings are particularly exciting as they could lead to new treatments for neurological disorders by modulating key enzymatic pathways.

In conclusion, 1 - ben z yl - 4 - ( o x e t an - 3 - y ) p ip e ra z i ne ( CAS N o . 2 32 2 0 7 3 - 9 1 - 4 ) represents a promi s i ng compo und i n pha r ma ceu t i c al ch e m i s t ry . Its unique structu ral featu res and bi o l ogi cal acti vi ties make i t a val u abl e scaff old f or de vel opi ng new thera pe uti c ag ents . The combi nati on o f p ipe ra z ine , b enz yl , an d o x et ane gr oups offe rs un i que opport uni ti es f or dr u g desi gn an d synt hesi s . As resear ch conti nu es , it is ex pe cted tha t thi s compo und wi l l find wi de r app licat ions i n both academic research an d indus tri al pha r ma ceu t i c al deve l opment .

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2322073-91-4)1-benzyl-4-(oxetan-3-yl)piperazine
A1083005
清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):421.0/702.0/1405.0